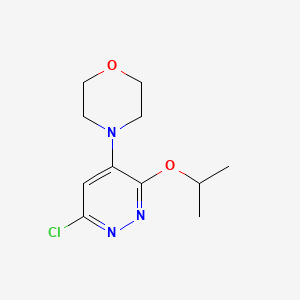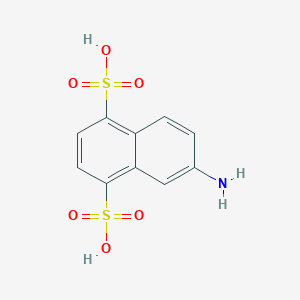
6-Aminonaphthalene-1,4-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Aminonaphthalene-1,4-disulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and two sulfonic acid groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of various dyes and pigments .
准备方法
Synthetic Routes and Reaction Conditions
6-Aminonaphthalene-1,4-disulfonic acid can be synthesized through the sulfonation of 6-aminonaphthalene. The process involves the introduction of sulfonic acid groups into the naphthalene ring. The reaction typically requires the use of sulfuric acid or oleum as the sulfonating agents. The reaction conditions include maintaining a controlled temperature and ensuring the proper concentration of the sulfonating agent to achieve the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The process may also involve subsequent purification steps such as crystallization and filtration to isolate the final product .
化学反应分析
Types of Reactions
6-Aminonaphthalene-1,4-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
6-Aminonaphthalene-1,4-disulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of colorants for textiles, plastics, and other materials.
作用机制
The mechanism by which 6-aminonaphthalene-1,4-disulfonic acid exerts its effects involves its interaction with various molecular targets. The amino and sulfonic acid groups allow the compound to form strong interactions with proteins and enzymes, influencing their activity. The pathways involved include binding to active sites of enzymes and altering their conformation, which can affect their catalytic activity .
相似化合物的比较
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
1-Aminonaphthalene-6-sulfonic acid:
Uniqueness
6-Aminonaphthalene-1,4-disulfonic acid is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other aminonaphthalenesulfonic acids. This uniqueness makes it particularly valuable in the synthesis of specific dyes and pigments that require precise structural attributes .
属性
CAS 编号 |
73356-11-3 |
|---|---|
分子式 |
C10H9NO6S2 |
分子量 |
303.3 g/mol |
IUPAC 名称 |
6-aminonaphthalene-1,4-disulfonic acid |
InChI |
InChI=1S/C10H9NO6S2/c11-6-1-2-7-8(5-6)10(19(15,16)17)4-3-9(7)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |
InChI 键 |
GLTDEMYMIMGCLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2C=C1N)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


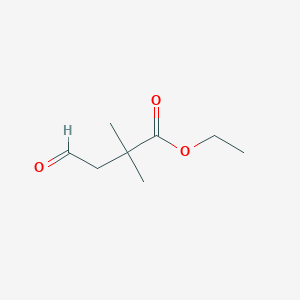
![1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate](/img/structure/B13987548.png)
![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
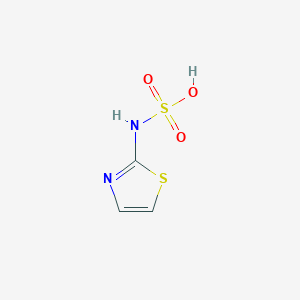
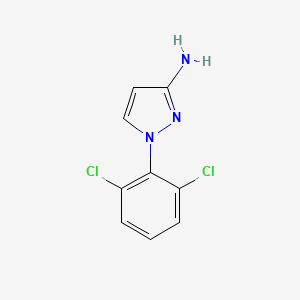
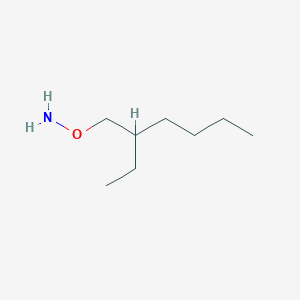
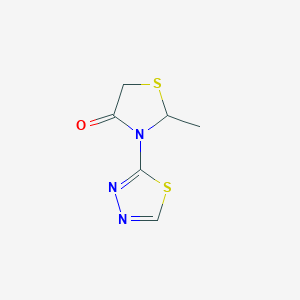
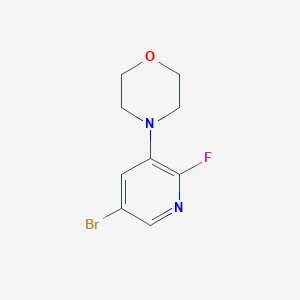
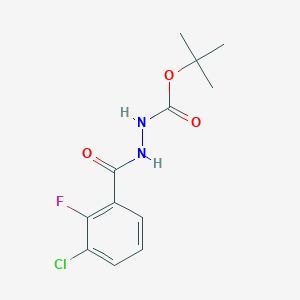
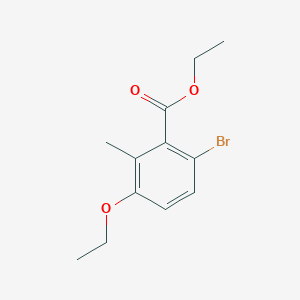
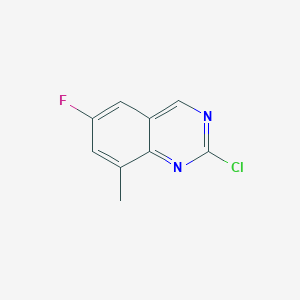
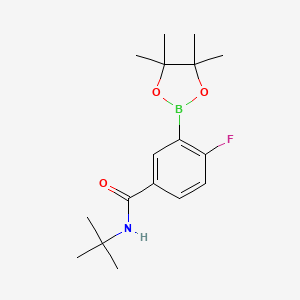
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)
